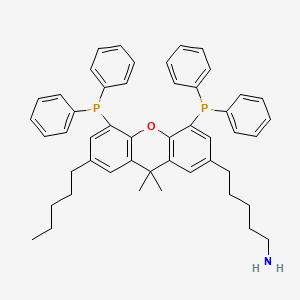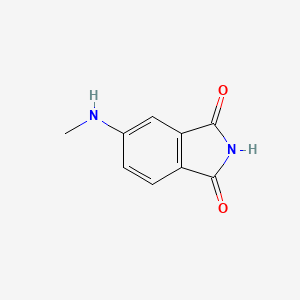![molecular formula C17H16N4O B12899499 Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]- CAS No. 61751-70-0](/img/structure/B12899499.png)
Ethanone, 1-[5-[2-(methylamino)phenyl]-1-phenyl-1H-1,2,4-triazol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-(methylamino)phenylhydrazine with benzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with acetic anhydride to yield the triazole ring.
化学反応の分析
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
科学的研究の応用
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring can also interact with nucleic acids, affecting gene expression and protein synthesis .
類似化合物との比較
1-(5-(2-(Methylamino)phenyl)-1-phenyl-1H-1,2,4-triazol-3-yl)ethanone can be compared with other triazole derivatives, such as:
1-(2-(Methylamino)phenyl)ethanone: This compound lacks the triazole ring and has different chemical properties and applications.
1-Phenyl-1H-1,2,4-triazole: This compound has a simpler structure and is used in different contexts, such as antifungal agents.
5-Phenyl-1H-1,2,4-triazole-3-thiol:
特性
CAS番号 |
61751-70-0 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC名 |
1-[5-[2-(methylamino)phenyl]-1-phenyl-1,2,4-triazol-3-yl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-12(22)16-19-17(14-10-6-7-11-15(14)18-2)21(20-16)13-8-4-3-5-9-13/h3-11,18H,1-2H3 |
InChIキー |
KJLBZFKSKLFSJP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C(=N1)C2=CC=CC=C2NC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


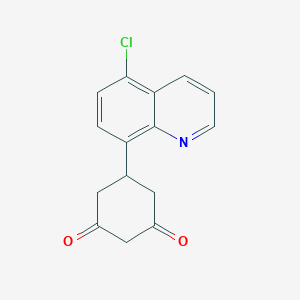
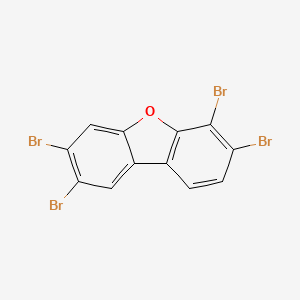
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
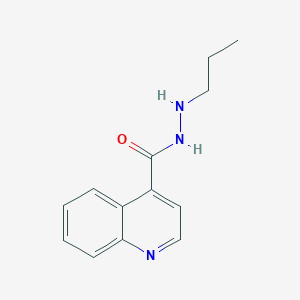
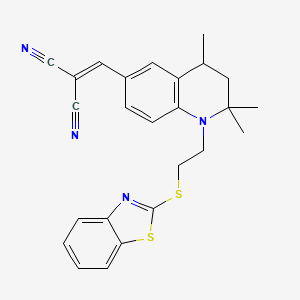
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
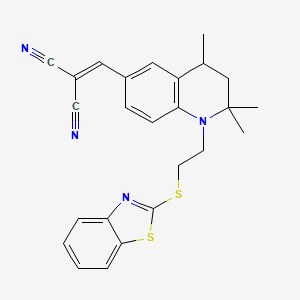
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)


